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Compound of Interest

Compound Name: 2-Aminoanthraquinone

Cat. No.: B085984

This document provides a detailed technical overview of the carcinogenicity and toxicity of 2-
Aminoanthraquinone (2-AAQ), an aromatic amine used primarily as an intermediate in the
synthesis of anthraquinone dyes and pigments.[1][2][3] Human exposure is most likely to occur
in occupational settings during its production and use.[4][5] This guide synthesizes findings
from key non-clinical studies to inform risk assessment and guide future research.

Carcinogenicity Assessment

2-Aminoanthraquinone is classified as "reasonably anticipated to be a human carcinogen"
based on sufficient evidence from studies in experimental animals.[1][6] This conclusion is
primarily drawn from a long-term bioassay conducted by the National Cancer Institute (NCI).[7]
No epidemiological studies evaluating the relationship between human cancer and specific
exposure to 2-aminoanthraquinone were identified.[1][4][6]

Long-Term Animal Bioassays

A pivotal bioassay of 2-aminoanthraquinone was conducted using Fischer 344 rats and
B6C3F1 mice.[7] The compound was administered in the feed for 78-80 weeks, followed by an
observation period.[7] The study demonstrated that dietary administration of 2-
aminoanthraquinone was carcinogenic in male rats and both sexes of mice.[7][8]

Key findings from the NCI bioassay include:
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» Male Fischer 344 Rats: A significant positive association was found between the
administered dose and the combined incidence of hepatocellular carcinomas and neoplastic
nodules of the liver.[7]

o B6C3F1 Mice: A significantly higher incidence of hepatocellular carcinomas was observed in
both male and female mice compared to control groups.[7]

o Female B6C3F1 Mice: In addition to liver tumors, a significantly higher incidence of
malignant hematopoietic lymphomas was noted in the high-dose female mice.[7]

o Female Fischer 344 Rats: Poor survival in the treated female rat groups precluded any
conclusion regarding the carcinogenicity of 2-AAQ in these animals.[7]

It is important to note that the material tested in this and other studies was often a technical-
grade 2-aminoanthraquinone of low or uncertain purity, which may contain unidentified
impurities.[3][4]

Quantitative Carcinogenicity Data

The tumor incidence data from the primary NCI bioassay are summarized in the table below.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12799718/
https://pubmed.ncbi.nlm.nih.gov/12799718/
https://pubmed.ncbi.nlm.nih.gov/12799718/
https://pubmed.ncbi.nlm.nih.gov/12799718/
https://www.benchchem.com/product/b085984?utm_src=pdf-body
https://www.semanticscholar.org/paper/Chemistry-of-2-Aminoanthraquinones-Gouda-Berghot/7ca545aa8338a1e84c9251adf8206de8618c654d
https://inchem.org/documents/iarc/vol27/2-aminoanthraquinone.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 1:
Summary of
Neoplastic
Findings in the
NCI Bioassay
of 2-
Aminoanthraq
uinone

Species/Sex

Tumor Type

Control Group

Low Dose Group

High Dose Group

Fischer 344 Rat /

Male

Hepatocellular
Carcinoma or
Neoplastic
Nodule
(Combined)

1/48

2/48

6/49

B6C3F1 Mouse /

Male

Hepatocellular

Carcinoma

Not specified, but
significantly
lower than dosed

groups.

Not specified, but
significantly
higher than
control.

Not specified, but
significantly
higher than
control.

Not specified, but

Not specified, but

Not specified, but

B6C3F1 Mouse/  Hepatocellular significantly significantly significantly
Female Carcinoma lower than dosed  higher than higher than
groups. control. control.
Malignant Significantl Significantl
B6C3F1 Mouse / J o J y. N .g Y
Hematopoietic lower than high Not specified. higher than
Female
Lymphoma dose group. control.

Data sourced
from NCI
Bioassay
Technical Report
Series No. 144.

[7]

Experimental Protocol: NCI Carcinogenicity Bioassay
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The following protocol was used for the NCI's long-term dietary study of 2-

aminoanthraquinone.[7]

Test Substance: 2-Aminoanthraquinone (CAS No. 117-79-3).

Animal Models:

o Fischer 344 rats, 50 males and 50 females per group.

o B6C3F1 mice, 50 males and 50 females per group.

Route of Administration: Dietary. The compound was administered in the feed.
Dosage Concentrations (Time-Weighted Average):

o Male Rats: 0.35% (low dose) and 0.69% (high dose).

o Female Rats: 0.2% (single dose group).

o Mice (Male & Female): 0.5% (low dose) and 1.0% (high dose).

Study Duration:

o Administration Period: 78 weeks (with the exception of high-dose mice, which was 80
weeks).

o Observation Period: Following administration, rats were observed for up to an additional
32 weeks, and mice for up to an additional 16 weeks.

Endpoints:

[¢]

Survival and body weight monitoring.

[e]

Comprehensive gross necropsy.

o

Histopathological examination of all major tissues and organs.
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Phase 1: Study Setup & Acclimation

Animal Selection
(Fischer 344 Rats, B6C3F1 Mice)

Acclimation Period

Randomization into Groups
(Control, Low Dose, High Dose)

ase 2: Dosing & Observation

Dietary Administration
(78-80 Weeks)

In-life Monitoring Post-dosing Observation
(Body Weight, Clinical Signs) (16-32 Weeks)

Phase 3: Pathcil'ogical Analysis

Terminal Sacrifice

Y

Gross Necropsy

Y

Tissue Collection & Fixation

Y

Histopathological Examination

Interpretation

Phase 4: Dati'

Statistical Analysis of Tumor Incidence

Carcinogenicity Conclusion

Click to download full resolution via product page

Workflow for the NCI Carcinogenicity Bioassay of 2-Aminoanthraquinone.
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Genotoxicity and Acute Toxicity

Studies indicate that 2-aminoanthraquinone possesses genotoxic potential, which may
contribute to its carcinogenic activity. Acute toxicity appears to be low, but the compound can
cause local irritation.

Genotoxicity Profile

The genotoxicity of 2-AAQ has been evaluated in multiple systems with mixed results,
potentially related to the purity of the test compound and the specific endpoints measured.

* Mouse Lymphoma Assay: 2-Aminoanthraquinone was found to be genotoxic in the
L5178Y/TK+/- mouse lymphoma cell assay, inducing mutations at the thymidine kinase (tk)
locus and causing micronucleus formation.[9]

o Ames Test (Salmonella typhimurium): Purified 2-aminoanthraquinone was reported to be
non-mutagenic in Salmonella typhimurium.[4] This contrasts with findings for other related
compounds, suggesting the mechanism of genotoxicity may not be a straightforward point
mutation in this bacterial system or that metabolic activation differs.

Table 2: Summary
of Genotoxicity
Data for 2-
Aminoanthraquino

ne

Metabolic Activation
Assay Type Test System Result

(S9)
Mouse Lymphoma Not specified in N

L5178Y/TK+/- cells Positive[9]
Assay (MLA) abstract
Bacterial Reverse Salmonella - Negative (for purified
) o Not specified

Mutation (Ames Test) typhimurium compound)[4]

Other Toxicological Endpoints

Beyond carcinogenicity and genotoxicity, other toxic effects have been noted.
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o Dermal and Ocular Effects: Contact can irritate the skin and eyes.[10][11] The primary route
of potential human exposure is considered to be dermal contact.[1][6]

» Renal Toxicity: Some evidence suggests that 2-aminoanthraquinone may have adverse
effects on the kidneys.[11]

e Acute Toxicity: The compound is not classified as acutely toxic via oral, dermal, or inhalation
routes based on available safety data sheets.[12] When heated to decomposition, it emits
toxic fumes of nitrogen oxides.[10][13]

Metabolism and Proposed Mechanism of Action

The toxicity of 2-aminoanthraquinone is likely dependent on its metabolic activation to
reactive intermediates. While a complete signaling pathway for its carcinogenicity has not been
elucidated, a logical pathway can be proposed based on its metabolism and genotoxic effects.

Metabolic Pathways

Metabolism studies in Fischer rats identified several metabolites in the urine following dietary
administration.[13] The primary metabolic routes appear to be N-acetylation, N-formylation, and
aromatic hydroxylation.

Key identified metabolites include:

o N-acetyl-2-aminoanthraquinone

e N-formyl-2-aminoanthraquinone

o Hydroxy-derivatives of both the parent compound and its N-acetylated metabolite.[13]

Metabolic differences were noted between sexes, with male rats showing more metabolic
breakdown while females had a higher prevalence of soluble metabolites.[13]
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Primary Metabolic Pathways of 2-Aminoanthraquinone in Rats.

Proposed Toxicological Mechanism

The carcinogenicity of 2-aminoanthraquinone is likely a multi-step process initiated by
metabolic activation. The resulting reactive species can then interact with cellular
macromolecules, leading to genotoxic events that, if unrepaired, can result in mutations and
the initiation of cancer. The liver, being a primary site of metabolism, is a key target organ,
which aligns with the observed hepatocellular carcinomas in animal studies.
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Proposed Logical Pathway for 2-Aminoanthraquinone Carcinogenicity.
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Conclusion

The available scientific evidence strongly supports the conclusion that 2-aminoanthraquinone
IS a carcinogen in experimental animals, targeting the liver in both rats and mice and the
hematopoietic system in female mice.[1][7] The compound is also genotoxic, as demonstrated
in mammalian cell assays.[9] Its toxicity is likely mediated through metabolic activation to
reactive intermediates that can damage DNA. Given the sufficient evidence in animals and the
lack of human data, a precautionary approach is warranted, and exposure to 2-
aminoanthraquinone should be minimized.[11] Future research should focus on elucidating
the specific mechanisms of action, identifying the reactive metabolites, and clarifying the
relevance of the animal tumor data to human health risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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